1-Heptanone, 3-methyl-1-phenyl-
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Overview
Description
1-Heptanone, 3-methyl-1-phenyl- is an organic compound with the molecular formula C12H16O. It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is notable for its aromatic ring and a seven-carbon chain, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Heptanone, 3-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by subsequent reactions to introduce the methyl and heptanone groups. Another method includes the condensation of appropriate aldehydes or ketones with phenylhydrazine, followed by cyclization and further functional group modifications .
Industrial Production Methods
Industrial production of 1-Heptanone, 3-methyl-1-phenyl- often involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as aluminum chloride in Friedel-Crafts reactions, and specific temperature and pressure settings are crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Heptanone, 3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-Heptanone, 3-methyl-1-phenyl- has diverse applications in scientific research:
Chemistry: It is used as a starting material for synthesizing more complex organic compounds.
Biology: Studies explore its potential biological activities and interactions with various biomolecules.
Medicine: Research investigates its potential therapeutic properties and uses in drug development.
Mechanism of Action
The mechanism by which 1-Heptanone, 3-methyl-1-phenyl- exerts its effects involves interactions with specific molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Pentanone, 3-methyl-: Another ketone with a similar structure but a shorter carbon chain.
1-Butanone, 3-methyl-1-phenyl-: Similar aromatic ketone with a different carbon chain length.
Uniqueness
1-Heptanone, 3-methyl-1-phenyl- is unique due to its specific combination of an aromatic ring and a seven-carbon chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
57001-88-4 |
---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-methyl-1-phenylheptan-1-one |
InChI |
InChI=1S/C14H20O/c1-3-4-8-12(2)11-14(15)13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3 |
InChI Key |
MWQYDLMEBJCMME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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